molecular formula C10H12ClNO B15076150 N-(3-chloro-2-methylphenyl)propanamide CAS No. 5360-93-0

N-(3-chloro-2-methylphenyl)propanamide

Cat. No.: B15076150
CAS No.: 5360-93-0
M. Wt: 197.66 g/mol
InChI Key: SNNCKESIIASLFW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)propanamide: is an organic compound with the molecular formula C10H12ClNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 3-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)propanamide typically involves the reaction of 3-chloro-2-methylaniline with propanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products:

    Oxidation: 3-chloro-2-methylbenzoic acid

    Reduction: N-(3-chloro-2-methylphenyl)propanamine

    Substitution: 3-hydroxy-2-methylphenylpropanamide or 3-amino-2-methylphenylpropanamide

Scientific Research Applications

Chemistry: N-(3-chloro-2-methylphenyl)propanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of amide derivatives on biological systems. It can be used in the development of enzyme inhibitors and receptor modulators.

Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new drugs with anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(3-chloro-4-methylphenyl)propanamide
  • N-(3-chloro-2-methoxyphenyl)propanamide
  • N-(3-chloro-2-ethylphenyl)propanamide

Comparison: N-(3-chloro-2-methylphenyl)propanamide is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity, solubility, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

CAS No.

5360-93-0

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)propanamide

InChI

InChI=1S/C10H12ClNO/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

SNNCKESIIASLFW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)Cl)C

Origin of Product

United States

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